molecular formula C10H7F2NO4 B12868319 2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole

Cat. No.: B12868319
M. Wt: 243.16 g/mol
InChI Key: WTQAGMKOCHCKOC-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenols with aldehydes in the presence of catalysts such as samarium triflate . Another method includes the use of β-diketones and 2-aminophenols catalyzed by a combination of Brønsted acid and copper(I) iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as aqueous medium reactions and reusable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7F2NO4

Molecular Weight

243.16 g/mol

IUPAC Name

2-[6-(difluoromethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C10H7F2NO4/c11-8(12)4-1-2-5-6(3-4)17-9(13-5)7(14)10(15)16/h1-3,7-8,14H,(H,15,16)

InChI Key

WTQAGMKOCHCKOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)F)OC(=N2)C(C(=O)O)O

Origin of Product

United States

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